BRD4770

Catalog No.
S548520
CAS No.
1374601-40-7
M.F
C25H23N3O3
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BRD4770

CAS Number

1374601-40-7

Product Name

BRD4770

IUPAC Name

methyl 2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylate

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C25H23N3O3/c1-31-24(30)20-14-15-22-21(17-20)26-25(27-23(29)19-12-6-3-7-13-19)28(22)16-8-11-18-9-4-2-5-10-18/h2-7,9-10,12-15,17H,8,11,16H2,1H3,(H,26,27,29)

InChI Key

UCGWYCMPZXDHNR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

BRD4770; BRD-4770; BRD 4770.

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4

Description

The exact mass of the compound Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate is 413.17394 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here's why this might be the case:

  • New or Niche Compound: This molecule may be a recently synthesized compound or one with a niche area of research, resulting in limited scientific literature.
  • Proprietary Information: It's possible this compound is under development by a pharmaceutical company and details are not yet published.

Finding Further Information

If you're interested in learning more about this specific compound, here are some suggestions for further exploration:

  • Scientific Databases: Search for the compound name in scientific databases like PubChem or SciFinder . These databases might provide information on the compound's structure, properties, or related compounds with established research applications.
  • Recent Patents: Look for patents mentioning the compound. Patents often disclose the synthesis, properties, and potential applications of new molecules .
  • Chemical Suppliers: Check catalogs of chemical suppliers. If the compound is commercially available, the supplier's website might offer some information about its properties or potential uses.

BRD4770, chemically known as Methyl-2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate, is a small-molecule inhibitor specifically targeting histone methyltransferase G9a (also referred to as euchromatin histone methyltransferase 2). This compound plays a significant role in epigenetic regulation by inhibiting the methylation of histone proteins, particularly affecting the trimethylation status of lysine 9 on histone 3. By modulating these epigenetic marks, BRD4770 influences gene expression and cellular processes, making it a valuable tool in research related to cancer biology and epigenetics .

BRD4770 acts primarily through competitive inhibition of histone methyltransferases. Its mechanism involves mimicking the substrate S-adenosylmethionine, which is a common cofactor in methylation reactions. The compound effectively reduces di- and trimethylation levels of H3K9 while increasing monomethylation levels, indicating a shift in the methylation landscape within cells treated with BRD4770. This alteration in histone modification can lead to changes in chromatin structure and gene expression profiles .

Research has demonstrated that BRD4770 induces significant biological effects without causing apoptosis in treated cells. Notably, it has been shown to activate the ataxia-telangiectasia mutated (ATM) signaling pathway even in the absence of DNA damage, suggesting its potential role in cell cycle regulation and stress responses. The compound also influences various downstream targets involved in cellular proliferation and survival . Additionally, BRD4770 has been observed to enhance antioxidant activities and induce certain secondary metabolites when applied to fungal cultures, indicating its broader biological implications beyond histone modification .

The synthesis of BRD4770 typically involves multi-step organic reactions that integrate various chemical building blocks. The process generally includes:

  • Formation of the Benzimidazole Core: This step involves cyclization reactions that create the benzimidazole structure.
  • Introduction of Functional Groups: Subsequent reactions introduce the benzoylamino and phenylpropyl moieties.
  • Final Modifications: The final steps often include esterification or other modifications to achieve the desired carboxylate structure.

These synthetic pathways are designed to optimize yield and purity while maintaining biological activity .

BRD4770 has several applications primarily within research settings:

  • Epigenetic Studies: It serves as a probe for studying histone methylation dynamics and their impact on gene regulation.
  • Cancer Research: Due to its ability to modulate gene expression through epigenetic mechanisms, BRD4770 is utilized in cancer biology studies to understand tumorigenesis.
  • Fungal Metabolite Induction: The compound is also explored for its potential to induce secondary metabolites in fungal species, which may have pharmaceutical relevance .

Interaction studies involving BRD4770 have focused on its effects on various chromatin-modifying enzymes and kinases. Notably:

  • Histone Methyltransferases: BRD4770 selectively inhibits G9a while showing minimal activity against other methyltransferases.
  • Cell Cycle Regulators: The compound activates ATM signaling pathways, influencing cell cycle checkpoints without inducing cell death.
  • Comparative Studies: When compared with other inhibitors like BIX-01294, BRD4770 shows distinct profiles in terms of cellular effects and mechanisms of action .

BRD4770 shares structural and functional similarities with several other histone methyltransferase inhibitors. Here are some notable compounds for comparison:

Compound NameTarget EnzymeMechanism of ActionUnique Features
BIX-01294G9aSubstrate-competitive inhibitorInduces apoptosis; toxic at high concentrations
UNC0638G9aCompetitive inhibitorBroad-spectrum activity against multiple HMTs
GSK343EZH2Inhibits trimethylationSelective for EZH2; used in cancer therapy
EPZ005687DOT1LInhibits methylation of H3K79Targets a different methyltransferase than BRD4770

BRD4770's unique profile lies in its selective inhibition of G9a without inducing apoptosis, making it particularly useful for studying epigenetic modifications without confounding effects from cell death .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

413.17394160 g/mol

Monoisotopic Mass

413.17394160 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

BRD4770

Dates

Modify: 2023-08-15
1: Yuan Y, Tang AJ, Castoreno AB, Kuo SY, Wang Q, Kuballa P, Xavier R, Shamji AF, Schreiber SL, Wagner BK. Gossypol and an HMT G9a inhibitor act in synergy to induce cell death in pancreatic cancer cells. Cell Death Dis. 2013 Jun 27;4:e690. doi: 10.1038/cddis.2013.191. PubMed PMID: 23807219; PubMed Central PMCID: PMC3702302.
2: Yuan Y, Wang Q, Paulk J, Kubicek S, Kemp MM, Adams DJ, Shamji AF, Wagner BK, Schreiber SL. A small-molecule probe of the histone methyltransferase G9a induces cellular senescence in pancreatic adenocarcinoma. ACS Chem Biol. 2012 Jul 20;7(7):1152-7. doi: 10.1021/cb300139y. Epub 2012 Apr 30. PubMed PMID: 22536950; PubMed Central PMCID: PMC3401036.

Explore Compound Types